3-(Methoxymethyl)-1,2-oxazole-5-sulfonylchloride
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Overview
Description
3-(Methoxymethyl)-1,2-oxazole-5-sulfonylchloride is a heterocyclic organic compound with the following chemical structure:
CH3OC6H3SO2Cl
This compound contains an oxazole ring (a five-membered ring containing oxygen and nitrogen atoms) and a sulfonyl chloride functional group. It is used in various applications due to its reactivity and unique properties.
Preparation Methods
Synthetic Routes:
The synthesis of 3-(Methoxymethyl)-1,2-oxazole-5-sulfonylchloride involves several steps. One common synthetic route includes the following:
-
Oxazole Formation:
- Start with 3-methoxybenzaldehyde.
- React it with hydroxylamine hydrochloride to form the oxime.
- Cyclize the oxime using an acid catalyst to obtain the oxazole ring.
-
Sulfonylation:
- Treat the oxazole compound with chlorosulfonic acid (SOCl₂) to introduce the sulfonyl chloride group.
Industrial Production:
Industrial production methods typically involve large-scale reactions and optimized conditions to achieve high yields.
Chemical Reactions Analysis
3-(Methoxymethyl)-1,2-oxazole-5-sulfonylchloride undergoes various reactions:
Substitution Reactions: It reacts with nucleophiles (such as amines or alcohols) to replace the sulfonyl chloride group.
Oxidation and Reduction Reactions: The oxazole ring can be oxidized or reduced under appropriate conditions.
Base-Catalyzed Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents include amines, bases, and reducing agents. Major products depend on the specific reaction conditions.
Scientific Research Applications
3-(Methoxymethyl)-1,2-oxazole-5-sulfonylchloride finds applications in:
Medicinal Chemistry: It serves as a building block for designing bioactive compounds.
Materials Science: Used in the synthesis of functional materials.
Agrochemicals: As a precursor for herbicides and fungicides.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For example:
- In medicinal chemistry, it may inhibit specific enzymes or interact with cellular targets.
- In materials science, it contributes to material properties through its functional groups.
Comparison with Similar Compounds
While 3-(Methoxymethyl)-1,2-oxazole-5-sulfonylchloride is unique due to its combination of oxazole and sulfonyl chloride functionalities, similar compounds include other sulfonyl chlorides and oxazole derivatives.
Properties
Molecular Formula |
C5H6ClNO4S |
---|---|
Molecular Weight |
211.62 g/mol |
IUPAC Name |
3-(methoxymethyl)-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C5H6ClNO4S/c1-10-3-4-2-5(11-7-4)12(6,8)9/h2H,3H2,1H3 |
InChI Key |
UGDYKRFWLBRNCC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NOC(=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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